molecular formula C₂₅H₃₈O₅ B1144914 Unii-T9FM9PQ955 CAS No. 1355990-07-6

Unii-T9FM9PQ955

Cat. No. B1144914
CAS RN: 1355990-07-6
M. Wt: 418.57
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Unii-T9FM9PQ955 is a small molecule compound that has been studied in recent years for its potential therapeutic applications. This molecule belongs to the family of compounds known as “Unii-T”, and has been found to possess a wide range of biological activities, including anti-inflammatory and anti-cancer properties. The aim of

Scientific Research Applications

Treatment of Pulmonary Arterial Hypertension

Treprostinil Ethyl Ester has been used in the treatment of Pulmonary Arterial Hypertension (PAH). It’s a prodrug of Treprostinil, a pulmonary vasodilator . A study reported the development of a Treprostinil Palmitil Inhalation Aerosol for the investigational treatment of PAH . The aerosol demonstrated a sustained presence in the lungs with reduced systemic exposure and prolonged inhibition of hypoxia-induced pulmonary vasoconstriction .

Development of Metered-Dose Inhaler

The compound has been used in the development of a more convenient solution-based metered-dose inhaler (MDI) formulation . The MDI canisters were manufactured using a two-stage filling method . The optimized formulation demonstrates uniform in vitro drug delivery, a pharmacokinetic profile suitable for once-daily administration, and efficacy lasting at least 12

properties

IUPAC Name

ethyl 2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O5/c1-3-5-6-9-19(26)11-12-20-21-13-17-8-7-10-24(30-16-25(28)29-4-2)22(17)14-18(21)15-23(20)27/h7-8,10,18-21,23,26-27H,3-6,9,11-16H2,1-2H3/t18-,19-,20+,21-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMHCIQUGUOGFB-KHYDEXNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)OCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)OCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-T9FM9PQ955

CAS RN

1355990-07-6
Record name Treprostinil ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355990076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TREPROSTINIL ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9FM9PQ955
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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